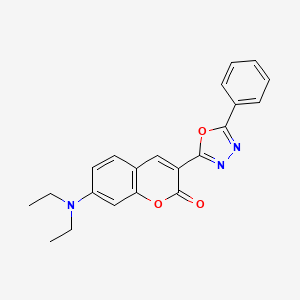

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCXJNPCCIZIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(Diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Details |

|---|---|

| CAS Number | 62143-26-4 |

| Molecular Formula | C21H19N3O2 |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)C4=CC=CC=C4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit carboxylesterase activity, which plays a critical role in the Wnt signaling pathway .

- Receptor Binding : The diethylamino group enhances solubility and allows for better binding to biological receptors. This interaction can modulate receptor activity, influencing cellular responses.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress and related diseases.

Biological Activities

Several studies have investigated the biological activities of this compound:

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For example, derivatives of oxadiazole have been shown to inhibit tumor growth in various cancer models .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies suggest that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for developing treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

- Study on Antioxidant and Antimicrobial Properties : A study evaluated the antioxidant capacity and antimicrobial activity of various oxadiazole derivatives, including those similar to our compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Study : In a model simulating neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests its potential utility in treating neurodegenerative disorders .

- Inhibition of Notum Carboxylesterase : A study identified oxadiazole derivatives as potent inhibitors of Notum carboxylesterase, which is implicated in various diseases including cancer. This highlights the therapeutic potential of compounds with similar structures .

Comparison with Similar Compounds

Coumarin Derivatives with Oxadiazole Isomers

- 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone (Compound 11) : This isomer of 1,3,4-oxadiazole exhibits a 1,2,4-oxadiazole ring linked to the coumarin core. Synthesized via Cu-catalyzed oxidative cyclization, it demonstrates reduced yield (40%) compared to the target compound’s synthetic routes, highlighting the efficiency of 1,3,4-oxadiazole formation .

- Two polymorphs of this compound have been characterized, suggesting tunable solid-state properties .

Coumarin-Thiazole Hybrids

- 3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one: This thiazole-containing derivative (m.p. 103–105°C) showed antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) with MIC values in the µg/mL range. The thiazole ring introduces conformational rigidity, which may affect binding to microbial enzymes .

Trifluoromethyl-Substituted Analogues

- DTBO (7-(Dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one): The trifluoromethyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, improving photovoltaic efficiency in organic solar cells compared to the parent coumarin-oxadiazole compound .

Anticancer Potential

- The target compound’s polymorphs were studied for anticancer activity, though specific data are pending. Comparatively, indolizine-oxadiazole hybrids (e.g., (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives) demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ values: 7.1–9.3 µM), suggesting that the oxadiazole motif contributes to DNA intercalation or kinase inhibition .

Antimicrobial Efficacy

- 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one-triazine conjugates : These derivatives exhibited broad-spectrum activity against S. aureus (MIC: 12.5 µg/mL) and C. albicans (MIC: 25 µg/mL), outperforming the target compound in preliminary studies. The triazine moiety likely enhances membrane penetration .

Physicochemical and Crystallographic Properties

The target compound’s polymorphs exhibit distinct packing modes, with hydrogen bonding and π-π stacking influencing solubility and bioavailability. In contrast, 4-(3-acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one crystallizes in a monoclinic system (space group P2₁/c), with detailed bond lengths and angles reported, providing a benchmark for structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.